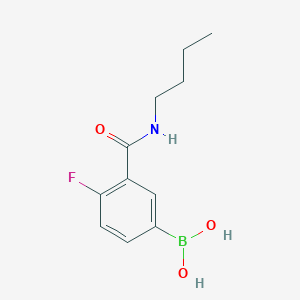

(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid

Description

(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid (CAS: 874219-23-5) is a boronic acid derivative with the molecular formula C₁₁H₁₅BFNO₃ and a molecular weight of 239.05 g/mol . Its structure features a fluorophenyl ring substituted with a butylcarbamoyl group at the 3-position and a boronic acid (-B(OH)₂) moiety at the para position (4-position). This compound is utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in medicinal chemistry and materials science . It is stored under dry, sealed conditions at 2–8°C to preserve stability .

Propriétés

IUPAC Name |

[3-(butylcarbamoyl)-4-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO3/c1-2-3-6-14-11(15)9-7-8(12(16)17)4-5-10(9)13/h4-5,7,16-17H,2-3,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYINHVVQWXVREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)NCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660230 | |

| Record name | [3-(Butylcarbamoyl)-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-23-5 | |

| Record name | B-[3-[(Butylamino)carbonyl]-4-fluorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Butylcarbamoyl)-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

The primary target of (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The compound acts as an organoboron reagent in this process.

Mode of Action

The compound interacts with its targets through a process known as transmetalation. This process involves the transfer of formally nucleophilic organic groups from boron to palladium. The compound’s interaction with its targets results in the formation of new carbon-carbon bonds.

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway. This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The downstream effects of this pathway include the formation of new carbon-carbon bonds.

Pharmacokinetics

It is known that boronic acids and their esters, such as this compound, are only marginally stable in water. This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by its stability in aqueous environments.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds. This can lead to the synthesis of new organic compounds. In addition, the compound’s ability to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc., can influence various biochemical processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability in water can affect its bioavailability and efficacy. Additionally, the compound’s action can be influenced by the presence of other chemical reagents, such as palladium, which is required for the Suzuki–Miyaura cross-coupling reaction.

Activité Biologique

(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid is an organic compound categorized under arylboronic acids, which are characterized by a boron atom bonded to an aromatic ring with hydroxyl groups. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and synthesis.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Boron atom (B) : Central to its reactivity.

- Phenyl ring : Substituted with a fluorine atom at the 4-position and a butylcarbamoyl group at the 3-position.

Structural Formula

Molecular Weight

- Molecular Weight : 197.1 g/mol

Key Features

- Fluorine Substitution : Enhances lipophilicity, potentially improving membrane permeability.

- Butylcarbamoyl Group : May increase solubility and bioavailability, critical for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in cancer research. Its boronic acid functionality is known to inhibit proteasome activity, which is crucial for degrading ubiquitinated proteins involved in cell cycle regulation and apoptosis.

While the compound does not have a specific mechanism of action attributed to it, it primarily acts as a reactant in the Suzuki-Miyaura coupling reactions, facilitating the introduction of functional groups into target molecules. This reaction is catalyzed by palladium and involves the formation of new carbon-carbon bonds.

Case Studies and Research Findings

-

Anti-Cancer Properties :

- Studies suggest that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The presence of the butylcarbamoyl group may enhance these effects by improving solubility and cellular uptake.

- Quantitative structure-activity relationship (QSAR) modeling indicates that structural modifications can significantly influence biological activity, making this compound a candidate for further development as an anti-cancer agent.

-

Binding Affinity Studies :

- Interaction studies using various biological targets have shown promising binding affinities, indicating potential therapeutic applications. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess these interactions.

-

Comparison with Similar Compounds :

- A comparative analysis with structurally similar compounds shows that this compound may offer unique advantages due to its specific functional groups which enhance solubility and biological activity.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Fluorophenylboronic acid | Fluorinated phenyl group | Commonly used in Suzuki coupling |

| 3-(Dimethylaminocarbonyl)-4-fluorophenylboronic acid | Dimethylamino substituent | Enhanced solubility and potential bioactivity |

| 3-(Carboxyethyl)-4-fluorophenylboronic acid | Carboxyethyl functional group | Potential use in drug delivery systems |

| 4-(Trifluoromethyl)phenylboronic acid | Trifluoromethyl substituent | Increased lipophilicity and metabolic stability |

Synthesis Methods

The synthesis of this compound typically involves multiple steps including:

- Formation of Boronic Acid : Starting from commercially available precursors.

- Substitution Reactions : Utilizing fluorinated reagents to introduce the fluorine atom at the desired position.

- Coupling Reactions : Employing Suzuki-Miyaura coupling techniques for final product formation.

Comparaison Avec Des Composés Similaires

Substitution at the 4-Position: Fluorine vs. Chlorine

- (3-(Butylcarbamoyl)-4-chlorophenyl)boronic acid (CAS: 871332-94-4) replaces fluorine with chlorine, resulting in the molecular formula C₁₁H₁₅BClNO₃ . Impact of Halogen Substitution:

- Electron-withdrawing effects : Fluorine (higher electronegativity) increases the electrophilicity of the boronic acid, enhancing reactivity in Suzuki couplings compared to chlorine .

- Steric effects: The van der Waals radius of Cl (1.75 Å) vs. Applications: The chloro analog is used as a pharmaceutical intermediate, similar to the fluoro variant, but its bioactivity in kinetoplastid inhibition studies remains less explored .

Variations in the Carbamoyl Substituent

- (3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid (CAS: 874219-26-8) and (3-(Diethylcarbamoyl)-4-fluorophenyl)boronic acid (CAS: 874219-28-0) share the same fluorophenylboronic acid core but differ in carbamoyl substituents .

- Steric and Electronic Effects :

- The tert-butyl group introduces significant steric bulk, which may hinder interactions with biological targets (e.g., penicillin-binding proteins) compared to the linear butyl chain .

Fluorophenylboronic Acids with Alternative Functional Groups

- (4-Fluoro-3-hydroxyphenyl)boronic acid (CAS: 913835-74-2) replaces the butylcarbamoyl group with a hydroxyl (-OH) group, yielding C₆H₆BFO₃ (MW: 155.92 g/mol) . Hydrogen Bonding: The hydroxyl group enables hydrogen bonding, making it suitable for saccharide sensing (e.g., interactions with sialic acids) . Acidity: The phenol group (pKa ~10) vs. the carbamoyl group (pKa ~0–1) alters pH-dependent reactivity in aqueous environments .

Boronic Acids with Fluorinated Alkyl Chains

- (3-(Difluoromethyl)-4-fluorophenyl)boronic acid (CAS: 1254118-35-8) features a difluoromethyl group, resulting in C₇H₆BF₃O₂ (MW: 189.93 g/mol) .

Key Data Table: Structural and Functional Comparison

Méthodes De Préparation

Preparation Methods of (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid

General Synthetic Strategy

The synthesis of this compound typically involves:

- Introduction of the boronic acid group onto a suitably substituted aromatic precursor.

- Installation or presence of the butylcarbamoyl substituent at the meta position relative to the boronic acid.

- Incorporation of the fluorine atom at the para position on the phenyl ring.

A common synthetic approach is the palladium-catalyzed borylation of aryl halides or the conversion of aryl lithium or Grignard reagents to boronic acids, followed by amide bond formation to install the butylcarbamoyl group.

Detailed Synthetic Routes

Palladium-Catalyzed Borylation of Aryl Halides

A widely used method for synthesizing arylboronic acids involves palladium-catalyzed cross-coupling of aryl halides with bis(pinacolato)diboron or other boron sources.

Example procedure (adapted from related fluorophenylboronic acid syntheses):

- Starting from 3-bromo-4-fluoroaniline or a related halogenated precursor.

- The halogenated aromatic compound is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst such as Pd(PPh3)4.

- The reaction is conducted in a polar aprotic solvent like DMF or dioxane, often with a base such as potassium acetate or cesium carbonate.

- The reaction mixture is heated under nitrogen atmosphere at 65–80 °C for several hours (typically 12–16 h).

- After completion, the boronic ester intermediate is hydrolyzed under acidic conditions to yield the boronic acid.

-

Parameter Typical Value Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 Boron source Bis(pinacolato)diboron Base Cesium carbonate, potassium acetate Solvent DMF, dioxane Temperature 65–80 °C Reaction time 12–16 hours Yields: Moderate to good yields (60–85%) of the arylboronic acid are reported depending on substrate and conditions.

Amide Bond Formation to Install Butylcarbamoyl Group

The butylcarbamoyl substituent is introduced via amide bond formation between the boronic acid-containing aromatic acid or derivative and butylamine or a butylcarbamoyl chloride.

-

- Activation of the carboxylic acid (if present) or use of an amine coupling reagent such as HATU or EDCI in the presence of a base (e.g., DIPEA).

- Reaction with n-butylamine to form the butylcarbamoyl amide.

- The reaction is conducted in anhydrous DMF or DCM at room temperature or slightly elevated temperature for 2–4 hours.

Reported yields: Around 70–90% for amide coupling steps.

Representative Synthetic Procedure Summary

| Step | Reagents and Conditions | Outcome/Yield |

|---|---|---|

| 1. Borylation of aryl halide | Pd(PPh3)4, bis(pinacolato)diboron, Cs2CO3, DMF, 65 °C, 16 h | Arylboronic ester intermediate (60–85% yield) |

| 2. Hydrolysis | Acidic aqueous workup (HCl or TFA) | Arylboronic acid |

| 3. Amide coupling | Butylamine, HATU, DIPEA, DMF, rt, 2 h | This compound (70–90% yield) |

Research Findings and Analysis

Surface Reactivity and Thermodynamics (Related Studies)

While direct synthetic methods for this compound are limited in literature, studies on 4-fluorophenylboronic acid derivatives provide insight into the reactivity and stability of such compounds.

- Computational and experimental studies show that 4-fluorophenylboronic acid reacts favorably with chlorinated silicon surfaces, indicating the stability and reactivity of the boronic acid moiety in the presence of fluorine substituents.

- Thermodynamic calculations indicate that boronic acid derivatives with fluorine substituents have more exothermic and favorable attachment energies compared to non-fluorinated analogs, which may influence synthetic yields and purification.

Analytical Characterization

- LC-MS and NMR spectroscopy are routinely used to confirm the structure and purity of the synthesized compound.

- Retention times and mass-to-charge ratios (m/z) consistent with the expected molecular weight (239.05 g/mol) confirm successful synthesis.

- Fluorine substitution provides a useful spectroscopic handle for characterization.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where the boronic acid reacts with halogenated aromatic precursors under palladium catalysis. Modifications to reaction times, temperature (e.g., 0–6°C storage conditions for stability ), and base selection (e.g., Na₂CO₃ or CsF) can significantly impact yield. For example, adjusting reaction times during coupling steps improved yields in analogous adamantyl-fluorophenyl boronic acid syntheses . Pre-purification via column chromatography and recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity (>98% ).

Q. How do the fluorine and butylcarbamoyl substituents affect the compound’s solubility and reactivity?

- Methodological Answer : The fluorine atom at the 4-position increases electrophilicity via electron-withdrawing effects, enhancing reactivity in Suzuki couplings despite typical challenges with electron-deficient boronic acids . The butylcarbamoyl group at the 3-position introduces steric bulk, potentially slowing coupling kinetics but improving solubility in organic solvents (e.g., THF or DMF) due to its hydrophobic alkyl chain. Comparative studies with non-fluorinated analogs (e.g., 4-hydroxyphenylboronic acid) show reduced aqueous solubility but enhanced stability in anhydrous conditions .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for confirming substituent positions and purity. For example, ¹H NMR of similar fluorophenyl boronic acids shows distinct splitting patterns (e.g., δ 12.02 ppm for fluorine-coupled protons ).

- HPLC : Validates purity (>95% ), especially when detecting trace byproducts from incomplete coupling.

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., expected m/z for C₁₁H₁₄BFNO₃).

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling conditions be optimized for electron-deficient boronic acids like this compound?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3, which tolerate electron-deficient substrates .

- Base Optimization : Weak bases (e.g., K₃PO₄) reduce protodeboronation risks.

- Solvent Systems : Mixed solvents (e.g., dioxane/water) balance solubility and reactivity.

- Microwave Assistance : Shortens reaction times (e.g., 30 minutes at 100°C) to minimize decomposition .

Q. What strategies address low reactivity in cross-coupling reactions involving this boronic acid?

- Methodological Answer :

- Pre-activation : Convert the boronic acid to a more reactive trifluoroborate salt.

- Additives : Use silver oxide (Ag₂O) to stabilize the boronate intermediate .

- Temperature Gradients : Gradual heating (e.g., 25°C → 80°C) prevents rapid decomposition.

Q. How does this compound interact with biological targets, and how can this be modeled computationally?

- Methodological Answer : The boronic acid moiety forms reversible covalent bonds with diols (e.g., serine residues in proteases). Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities and stability. For example, carbamoyl groups enhance hydrogen bonding with active-site residues, as seen in similar inhibitors .

Q. What are the structure-activity relationships (SAR) for modifying this compound in medicinal chemistry?

- Methodological Answer :

- Fluorine Substitution : Increases metabolic stability and membrane permeability .

- Carbamoyl Chain Length : Longer chains (e.g., butyl vs. methyl) improve lipophilicity but may reduce target specificity .

- Boronic Acid Positioning : Para-fluorine enhances electronic effects, while meta-substituents influence steric interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.